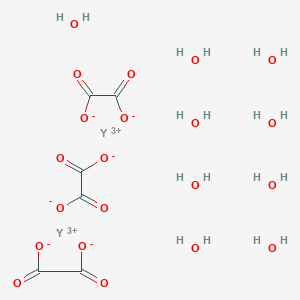

Yttrium(III) Oxalate Nonahydrate

Description

Significance of Yttrium Compounds in Advanced Materials Science

Yttrium, a silvery-metallic transition metal, holds a unique position among the elements, often classified as a rare-earth element due to its chemical similarities to the lanthanides. wikipedia.orgsamaterials.com Its compounds are indispensable in a multitude of advanced materials, a fact attributable to their distinctive electronic, optical, and thermal properties. numberanalytics.comsamaterials.com

One of the most prominent applications of yttrium compounds is in the field of phosphors. samaterials.comstanfordmaterials.com For instance, yttrium oxide (Y₂O₃), often doped with europium, has been a cornerstone for creating the red color in television cathode ray tube displays and is now crucial for white LEDs. wikipedia.orgsamaterials.comstanfordmaterials.com Yttrium compounds also serve as the host lattice for other dopants, like terbium, to produce green luminescence. wikipedia.org

In the realm of high-temperature applications, yttrium-stabilized zirconia (YSZ) is a ceramic material renowned for its exceptional thermal stability and ionic conductivity, making it a vital component in thermal barrier coatings and as an electrolyte in solid oxide fuel cells. numberanalytics.comstanfordmaterials.com Furthermore, yttrium is a critical ingredient in the formulation of high-temperature superconductors, most notably Yttrium Barium Copper Oxide (YBCO). stanfordmaterials.com

The addition of yttrium to alloys, such as those of aluminum and magnesium, enhances their strength, grain structure, and resistance to high-temperature oxidation. stanfordmaterials.com This makes these alloys highly sought after in the aerospace and automotive industries. stanfordmaterials.com Yttrium compounds are also utilized as catalysts in processes like ethylene (B1197577) polymerization and in the manufacturing of high-performance spark plugs and various electronic filters. wikipedia.org

| Property | Value |

| Molecular Formula | C₆H₁₈O₂₁Y₂ |

| Molecular Weight | 604.001 g/mol |

| Appearance | White Crystalline Powder |

| CAS Number | 13266-82-5 |

| Solubility | Insoluble in water, moderately soluble in strong mineral acids. fishersci.at |

This interactive table provides key properties of Yttrium(III) Oxalate (B1200264) Nonahydrate.

Overview of Rare Earth Oxalates as Precursors and Functional Materials

Rare earth oxalates, including yttrium(III) oxalate, are pivotal intermediates in the production of high-purity rare earth oxides. alfa-chemistry.commdpi.com The synthesis of rare earth oxalates is typically achieved through precipitation by adding oxalic acid or a soluble oxalate salt to a solution of a rare earth salt. wikipedia.orgalfa-chemistry.com This method is effective due to the low solubility of rare earth oxalates in water. wikipedia.orgalfa-chemistry.com

A key characteristic of rare earth oxalates is their thermal decomposition behavior. When heated, hydrated rare earth oxalates first lose their water of crystallization, followed by the decomposition of the anhydrous oxalate at higher temperatures to form the corresponding rare earth oxide. alfa-chemistry.commdpi.com This process is a common and crucial step in the manufacturing of rare earth-based materials for various technological applications. For the preparation of rare earth oxides from their oxalate precursors, temperatures exceeding 800°C are often required to prevent the formation of intermediate products. alfa-chemistry.com

Beyond their role as precursors, rare earth oxalates are themselves being investigated as functional materials, particularly in the field of optics. taylorfrancis.com Research has shown that the crystal structure of rare earth oxalates can host luminescent centers with minimal concentration quenching, a phenomenon that typically limits the efficiency of phosphors. taylorfrancis.com This makes them promising candidates for the development of highly efficient optical materials. taylorfrancis.com

Research Landscape and Knowledge Gaps Pertaining to Yttrium(III) Oxalate Nonahydrate

Current research on this compound is multifaceted, primarily focusing on its role as a precursor for yttrium-based functional materials. A significant area of investigation is the thermal decomposition of this compound to produce yttrium oxide (Y₂O₃) nanoparticles with controlled morphology and microstructure. mdpi.com Studies have shown that the decomposition is a multi-stage process, involving dehydration followed by the thermolysis of the oxalate, often through intermediate oxycarbonate species. mdpi.comosti.gov The conditions of this decomposition, such as temperature and atmosphere, have a profound impact on the properties of the resulting yttrium oxide powder, including its specific surface area. mdpi.com

Recent research has also explored the formation of yttrium oxalate structures on the surface of other materials. For instance, carbon-ion implantation into cubic yttrium oxide has been shown to create a surface "skin" of yttrium oxalate nonahydrate. urfu.ru This surface modification could have implications for enhancing the biocompatibility of yttrium oxide-based materials for bioimaging applications. urfu.ru Furthermore, yttrium oxalate nonahydrate is recognized as a precursor for the synthesis of the high-temperature superconductor YBa₂Cu₃O₇₋ₓ (YBCO). urfu.ru

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

oxalate;yttrium(3+);nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.9H2O.2Y/c3*3-1(4)2(5)6;;;;;;;;;;;/h3*(H,3,4)(H,5,6);9*1H2;;/q;;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXJKXXQOORSKU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O21Y2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927763 | |

| Record name | Yttrium ethanedioate--water (2/3/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13266-82-5 | |

| Record name | Yttrium, (mu-(ethanedioato(2-)-O,O''':O',O''))bis(ethanedioato(2-)-O,O')di-, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium ethanedioate--water (2/3/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies for Yttrium Iii Oxalate Nonahydrate

Aqueous Precipitation Routes

Aqueous precipitation is a widely employed method for the synthesis of yttrium oxalate (B1200264) nonahydrate due to its relative simplicity and scalability. This technique involves the reaction of a soluble yttrium salt, typically yttrium nitrate (B79036) or yttrium chloride, with an oxalic acid or ammonium (B1175870) oxalate solution to induce the precipitation of the sparingly soluble yttrium oxalate.

Controlled Co-precipitation Techniques

Controlled co-precipitation is a versatile technique that allows for the synthesis of homogeneous, multi-component materials. While direct information specifically detailing controlled co-precipitation for pure yttrium(III) oxalate nonahydrate is not extensively documented in the reviewed literature, the principles are applied in the synthesis of related materials. For instance, in the preparation of yttrium hafnate (Y₂Hf₂O₇) precursors, a co-precipitation method involving the mixing of yttrium nitrate and hafnium(IV) chloride with an ammonium oxalate solution is utilized. researchgate.net This approach ensures a homogeneous distribution of the constituent metal ions in the oxalate precursor, which is crucial for the formation of the desired mixed oxide upon subsequent calcination.

The order of reagent addition, known as "forward" or "reverse" strike, can also influence the characteristics of the resulting precipitate. For example, the addition of aqueous oxalic acid to a yttrium nitrate solution (forward strike) versus the addition of yttrium nitrate solution to aqueous oxalic acid (reverse strike) can lead to yttrium oxalate precursors with different agglomeration characteristics. mdpi.com

Influence of pH, Temperature, and Reactant Concentrations on Product Formation

The formation of this compound is highly sensitive to the reaction conditions, with pH, temperature, and reactant concentrations playing a pivotal role in determining the product's solubility, yield, and purity.

pH: The pH of the precipitation medium significantly affects the solubility of yttrium oxalate. Research indicates that increasing the pH from 0.5 to 2.1 generally leads to an increased recovery of yttrium oxalate. However, a pH of around 1.5 is often recommended as an optimal condition to maximize yield while preventing the co-precipitation of impurities that may become insoluble at higher pH values. It is noteworthy that the solubility of yttrium oxalate shows a marked increase at pH levels above 1.5.

Interactive Data Table: Effect of pH on Yttrium Oxalate Solubility

| pH | Yttrium Oxalate Solubility (mg/L) |

| 0.8 | 7.9 |

| 1.0 | 7.1 |

| 1.2 | 6.3 |

| 1.5 | 8.1 |

| 2.0 | 14.0 |

This data illustrates the general trend of yttrium oxalate solubility as a function of pH.

Temperature: The influence of temperature on yttrium oxalate precipitation is complex. Some studies suggest that increasing the reaction temperature in the range of 75°C to 100°C can enhance the recovery of rare earth oxalates. Conversely, other findings indicate a higher recovery at a lower temperature of 25°C. This suggests that the effect of temperature is not straightforward and may be intertwined with other reaction parameters. For the synthesis of yttrium oxide nanoparticles from an yttrium oxalate precursor, a co-precipitation reaction temperature of 40°C for one hour was found to be optimal. surrey.ac.uk

Reactant Concentrations: The concentration of the reactants, namely the yttrium salt and the oxalate source, directly impacts the supersaturation of the solution, which in turn governs the nucleation and growth of the precipitate. Higher reactant concentrations can lead to faster precipitation rates and potentially smaller particle sizes due to a higher nucleation density. The stoichiometric ratio of the reactants is also a critical factor.

Role of Additives and Surfactants in Morphological Control

The morphology of yttrium oxalate nonahydrate crystals can be effectively tailored through the use of additives and surfactants during the precipitation process. These molecules can selectively adsorb onto specific crystal faces, thereby inhibiting or promoting growth in certain directions and leading to the formation of desired shapes and sizes.

One notable example is the use of polyethylene (B3416737) glycol 6000 (PEG6000) as a surfactant in the co-precipitation of yttrium hafnate precursors using ammonium oxalate. researchgate.net The concentration of PEG6000 was found to be a key factor in controlling the morphology of the resulting particles. researchgate.net While this example pertains to a co-precipitation system, it highlights the potential of polymeric additives to influence the morphology of oxalate precipitates. The general mechanism of surfactants in controlling nanoparticle morphology involves their ability to act as capping agents, stabilizing specific crystal facets and directing the growth of the nanoparticles. rsc.org

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer alternative routes to produce crystalline materials with controlled characteristics by carrying out the synthesis in a closed system under elevated temperature and pressure.

Reaction Conditions and Their Impact on Crystallinity and Particle Size

While specific studies focusing solely on the hydrothermal and solvothermal synthesis of this compound are limited in the reviewed literature, related research on yttrium oxide synthesis provides valuable insights. In the solvothermal preparation of yttria powders, the ratio of solvents, such as water and ethylene (B1197577) glycol, has been shown to have a significant effect on the morphology and particle size of the final product. mdpi.com This suggests that the choice of solvent and its composition are critical parameters in solvothermal synthesis.

For the hydrothermal synthesis of yttrium oxide, yttrium oxalate is often used as a precursor. The calcination of yttrium hydroxide (B78521) produced by hydrothermal methods at different temperatures (500, 700, and 1000°C) resulted in yttrium oxide with varying morphologies, including nanorods. researchgate.net This indicates that the conditions of the hydrothermal treatment of the precursor can have a lasting impact on the final product's characteristics.

Mechanistic Aspects of Crystal Growth in Confined Environments

The crystal growth of yttrium oxalate in confined environments, such as those present in hydrothermal and solvothermal synthesis, is governed by principles of nucleation and growth under non-classical conditions. The growth mechanism can be influenced by factors like agitation and the presence of additives. In a study on the seeded crystallization of yttrium oxalate from a metastable supersaturated solution, the crystal growth rate was found to be dependent on both mass transfer and surface integration steps. researchgate.net The mass transfer coefficient was influenced by the agitation speed, while the surface integration coefficient was affected by the concentration of additives. researchgate.net

In hydrothermal synthesis, the crystal growth can proceed through mechanisms like Ostwald ripening, where larger crystals grow at the expense of smaller ones. This process, combined with the spatial constraints of the reaction vessel, can lead to the formation of elongated structures like nanorods. The mechanistic understanding of crystal growth in these confined environments is crucial for the rational design of materials with specific morphologies and properties.

Alternative Synthetic Strategies

To improve upon traditional precipitation methods, researchers have investigated advanced synthesis techniques that offer benefits such as faster reaction times, improved product homogeneity, and greater control over particle size and morphology. These methods often employ external energy sources, like microwaves or ultrasound, to influence the reaction environment.

Microwave-assisted synthesis has emerged as a significant technique in materials chemistry, valued for its ability to drastically reduce reaction times while often improving product yields. nih.gov This method utilizes microwave energy to heat the reaction mixture directly and volumetrically, leading to rapid and uniform temperature increases that are not achievable with conventional heating. nih.govnih.gov This rapid heating can accelerate reaction kinetics and promote the formation of homogeneous, well-defined crystalline structures. nih.govresearchgate.net

While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively detailed, the technique is widely applied to the synthesis of related rare-earth compounds and precursors for yttria (Y₂O₃) nanoparticles. researchgate.netmdpi.com For instance, the synthesis of yttria nanopowders via a microwave-flash combustion method using yttrium nitrate and urea (B33335) produces a precursor that is subsequently calcined. researchgate.net This approach results in a homogeneous yttria powder with particle sizes in the nanometer range. researchgate.net Similarly, microwave-assisted solvothermal methods have been successfully used to synthesize other inorganic nanoparticles, demonstrating advantages such as significant time and energy savings and environmental benignity due to the closed-system nature of the process. nih.gov The application of microwaves can reduce synthesis times from hours or days to mere minutes. nih.gov

The primary advantages of this method over conventional heating are summarized below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.govnih.gov |

| Heating Mechanism | Conduction and convection (surface heating) | Direct interaction with molecules (volumetric heating) nih.gov |

| Yield | Often lower | Generally higher yields nih.gov |

| Energy Efficiency | Lower | Higher, due to targeted heating and shorter times nih.gov |

| Product Quality | Potential for inhomogeneity | Often produces more homogeneous and uniform particles researchgate.net |

This table provides a generalized comparison based on findings in microwave-assisted synthesis. nih.govnih.govresearchgate.net

Sonochemical synthesis utilizes the energy of high-intensity ultrasound to induce chemical reactions. rsc.org The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium. rsc.orgmdpi.com This collapse generates localized "hot spots" with extreme temperatures (approaching 5000°C) and pressures (around 1000 atm), along with powerful shockwaves and microjets. mdpi.com These conditions create a unique chemical environment that can drive reactions, enhance mass transport, and influence the morphology and size of the resulting materials. rsc.orgmdpi.com

This technique has been effectively applied to the synthesis of nanocrystalline yttria powders starting from yttrium oxalate. In one approach, yttrium oxalate was precipitated by adding aqueous oxalic acid to a yttrium nitrate solution (forward strike) or vice versa (reverse strike), followed by ultrasonication. researchgate.net The resulting oxalate precursor was then calcined to produce nanocrystalline yttria. researchgate.net The use of ultrasound helps to deagglomerate the particles, leading to finer, more uniform powders. researchgate.net Sonochemical methods offer several advantages, including faster reaction times, increased phase purity, higher surface area, and more uniform particle size distribution compared to conventional techniques. ucl.ac.uk

Research has demonstrated the impact of the precipitation mode on the final product characteristics in sonochemical synthesis:

| Precipitation Mode | Resulting Y₂O₃ Powder Properties |

| Forward Strike (Oxalic acid added to yttrium nitrate) | Higher bulk density, larger crystallite size researchgate.net |

| Reverse Strike (Yttrium nitrate added to oxalic acid) | Lower bulk density, smaller crystallite size researchgate.net |

This table summarizes findings from a study on the sonochemical synthesis of nanocrystalline yttria from an oxalate precursor. researchgate.net

Kinetic and Mechanistic Investigations of this compound Formation

Understanding the kinetics and mechanism of formation is crucial for controlling the synthesis of this compound. The formation process is typically a precipitation reaction where soluble yttrium salts react with oxalic acid or an oxalate salt. wikipedia.org

Kinetic studies of similar oxalate systems, such as calcium oxalate, suggest a spiral dislocation growth mechanism, where the rate of crystal growth is proportional to the square of the relative supersaturation. nih.gov The crystallization process involves nucleation followed by crystal growth, and the conditions during these stages (e.g., temperature, concentration, pH, mixing rate) determine the final particle size distribution and morphology.

The thermal decomposition of the hydrated yttrium oxalate precursor is a critical mechanistic step in the production of yttrium oxide and has been studied in detail. mdpi.com This decomposition is a multi-stage process involving dehydration followed by the thermolysis of the anhydrous oxalate. mdpi.com

Stages of Thermal Decomposition of Yttrium Oxalate Hydrate (B1144303): The decomposition typically proceeds through the formation of various hydrated and anhydrous phases before yielding the final oxide.

| Stage | Temperature Range (°C) | Process | Resulting Compound |

| 1 | Starts at 40 °C | Dehydration | Y₂(C₂O₄)₃·nH₂O (n < 10) mdpi.com |

| 2 | ~320 - 420 °C | Oxalate Thermolysis | Yttrium Oxycarbonate ((YO)₂CO₃) mdpi.com |

| 3 | > 420 °C | Oxycarbonate Decomposition | Yttrium Oxide (Y₂O₃) mdpi.com |

This table outlines the general stages of thermal decomposition for yttrium oxalate decahydrate (B1171855) as a precursor to yttrium oxide. mdpi.com

Kinetic investigations into related yttrium compound transformations have employed various models to describe the reaction rates. For instance, a study on yttrium leaching from zircon tailings found that a chemical reaction model best described the process, with a calculated activation energy (Ea) of 14.42 kJ/mol. researchgate.net In another study on the transformation of yttrium carbonate hydroxide to yttrium citrate (B86180) dihydrate, it was found that the process is complex, involving initial sorption and intermediate phase transformations before the final product is formed over an extended period (72 hours). nih.govresearchgate.net These studies highlight that the formation and subsequent reactions of yttrium compounds can involve multiple, kinetically-controlled steps.

Advanced Structural Elucidation and Crystallographic Analysis of Yttrium Iii Oxalate Nonahydrate

Single-Crystal and Powder X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. rsc.org While extensive studies have been conducted on various hydrated forms of yttrium oxalate (B1200264), a complete single-crystal structure determination for the nonahydrate (Y₂(C₂O₄)₃·9H₂O) is not widely available in peer-reviewed literature. However, analysis of related compounds and powder diffraction data allows for a robust understanding of its likely structural features.

Determination of Crystal System and Space Group

A full single-crystal X-ray diffraction analysis, which is necessary to definitively assign the crystal system and space group, has not been prominently reported for yttrium(III) oxalate nonahydrate. However, data from related yttrium oxalate hydrates and double salts provide valuable insights. For instance, the dihydrate form, Y₂(C₂O₄)₃·2H₂O, crystallizes in the monoclinic system. wikipedia.org Similarly, the ammonium (B1175870) yttrium oxalate monohydrate double salt, NH₄Y(C₂O₄)₂·H₂O, is also monoclinic with the space group P2/n. wikipedia.orgcrystallography.net It is common for complex hydrated salts such as this to exhibit lower symmetry crystal systems like monoclinic or triclinic due to the complex packing requirements of the metal cations, oxalate anions, and water molecules.

Investigation of Coordination Environment and Bond Parameters of Yttrium(III)

The Yttrium(III) ion (Y³⁺) is characterized by a relatively large ionic radius and a preference for high coordination numbers, typically 8 or 9. In hydrated oxalate structures, the coordination sphere of the yttrium ion is satisfied by oxygen atoms from both the oxalate ligands and water molecules. The oxalate anion (C₂O₄²⁻) typically acts as a multidentate ligand, chelating to the metal center through two oxygen atoms and often bridging between adjacent metal centers to form a polymeric network.

In analogous rare-earth and actinide oxalate complexes, the coordination numbers are consistently high; for example, thorium in its hydrated oxalate has a coordination number of 10. wikipedia.org It is therefore expected that in Y₂(C₂O₄)₃·9H₂O, each Y³⁺ ion is coordinated by multiple oxygen atoms from bridging and chelating oxalate groups, with the remaining coordination sites being occupied by water molecules. This arrangement leads to the formation of a complex three-dimensional coordination polymer.

Analysis of Hydrogen Bonding Networks and Hydration Sphere

The nine water molecules in the empirical formula play a crucial role in stabilizing the crystal structure through an extensive network of hydrogen bonds. These interactions involve the water molecules acting as both hydrogen bond donors (from their hydrogen atoms) and acceptors (via their oxygen lone pairs). The oxygen atoms of the oxalate ligands are also strong hydrogen bond acceptors.

This results in a complex, three-dimensional web of hydrogen bonds connecting:

Coordinated water molecules to oxalate oxygen atoms.

Coordinated water molecules to adjacent water molecules (which may be coordinated or exist as lattice water).

Lattice water molecules (if present) to both oxalate anions and coordinated water molecules.

Spectroscopic Characterization Techniques

Spectroscopy provides complementary information to diffraction methods, offering insights into the bonding, functional groups, and electronic properties of the material.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

Vibrational spectroscopy is highly sensitive to the local chemical environment of the oxalate anion and the water of hydration. The key vibrational modes for this compound are well-established based on studies of related metal oxalates. researchgate.net The infrared and Raman spectra are expected to show characteristic bands corresponding to the vibrations of the O-H, C=O, C-O, and C-C bonds, as well as O-C-O bending modes. researchgate.netresearchgate.net

The major absorption bands observed in the FTIR and Raman spectra can be assigned as follows:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy | Description |

| O-H Stretch | 3000 - 3600 | FTIR, Raman | Broad band from water of hydration, indicative of strong hydrogen bonding. |

| C=O Asymmetric Stretch | ~1620 - 1660 | FTIR, Raman | Strong absorption characteristic of the coordinated oxalate group. |

| C-O Symmetric Stretch | ~1300 - 1480 | FTIR, Raman | Strong bands sensitive to the cation. Often split into multiple peaks. researchgate.net |

| C-C Stretch | ~900 - 920 | Raman | Stretching vibration of the central carbon-carbon bond in the oxalate ligand. researchgate.net |

| O-C-O Bending | ~500 | FTIR, Raman | Bending or scissoring motion of the oxalate carboxylate groups. researchgate.net |

| Y-O Stretch | < 500 | FTIR, Raman | Vibrations associated with the yttrium-oxygen coordination bonds. |

Electronic Spectroscopy: UV-Vis and Luminescence Spectroscopy for Electronic Transitions

Electronic spectroscopy probes the transitions of electrons between different energy levels within the compound.

UV-Vis Spectroscopy: The Yttrium(III) ion has a d⁰ electronic configuration, meaning it has no d-electrons to participate in d-d transitions, which are a common source of color in transition metal compounds. Consequently, this compound is a colorless, white solid. heegermaterials.com Its UV-Vis absorption spectrum is dominated by electronic transitions within the oxalate ligand. libretexts.orgyoutube.com The expected transitions are:

n → π* transitions: These involve the promotion of an electron from a non-bonding orbital (on the oxygen atoms) to an anti-bonding π* orbital. These are typically of lower energy and may appear at longer wavelengths in the UV spectrum.

π → π* transitions: These higher-energy transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the C=O double bonds. libretexts.org

Luminescence Spectroscopy: The Y³⁺ ion itself is not luminescent. However, yttrium compounds, particularly yttrium oxide derived from the oxalate precursor, are widely used as host materials for luminescent lanthanide dopants (e.g., Eu³⁺, Tb³⁺) in phosphors and other optical materials. researchgate.net Any intrinsic luminescence from a nominally pure this compound sample would likely be attributable to trace lanthanide impurities or crystalline defects rather than a property of the ideal compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Relevant Nuclei

While a comprehensive body of literature dedicated specifically to the NMR spectroscopy of this compound is not widely available, the principles of solid-state NMR (ssNMR) can be applied to discuss the potential for characterization. The relevant nuclei for analysis in this compound are Yttrium-89 (⁸⁹Y), Carbon-13 (¹³C), and Hydrogen-1 (¹H).

Yttrium-89 NMR: ⁸⁹Y is the only naturally occurring isotope of yttrium (100% abundance) and possesses a nuclear spin of I = 1/2. illinois.eduuwaterloo.ca This spin value is advantageous as it avoids the line broadening caused by nuclear quadrupole interactions. However, ⁸⁹Y has a very low gyromagnetic ratio, which results in a low resonance frequency and inherently low sensitivity, posing significant experimental challenges. illinois.eduuwaterloo.cachemlin.org Despite these difficulties, ⁸⁹Y ssNMR is a powerful tool because its chemical shift is highly sensitive to the local coordination environment, including coordination number and the nature of the coordinating ligands. illinois.edursc.org The chemical shift range for ⁸⁹Y is vast, spanning several thousand ppm. soton.ac.uk For instance, the solid-state ⁸⁹Y NMR spectrum of Y₂O₃ shows a resonance significantly deshielded compared to YCl₃·6H₂O. illinois.edu In the context of this compound, ⁸⁹Y NMR could provide invaluable information on the yttrium coordination sphere, differentiating between yttrium atoms coordinated by oxalate groups and water molecules. Computational modeling has become a key tool in interpreting ⁸⁹Y NMR spectra, helping to correlate the observed chemical shifts with specific structural features. rsc.orgrsc.org

Carbon-13 and Proton-1 NMR: ¹³C ssNMR would be instrumental in probing the oxalate ligand. The chemical shift and anisotropy of the ¹³C signal can provide details about the C-O bonding environment within the oxalate anion and its coordination to the yttrium ion. ¹H ssNMR, or proton NMR, would primarily characterize the water molecules of hydration. It can distinguish between different types of water molecules (coordinated vs. interstitial) and provide insights into hydrogen bonding networks within the crystal structure. scispace.com

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic States

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidative) state of the elements within the top few nanometers of a material's surface. For this compound, XPS analysis would focus on the core level spectra of Y 3d, O 1s, and C 1s.

Yttrium (Y 3d): The Y 3d region of the XPS spectrum is characterized by a spin-orbit doublet, Y 3d₅/₂ and Y 3d₃/₂, with a typical splitting of approximately 2.05 eV. researchgate.netxpsfitting.com The binding energy of the Y 3d₅/₂ peak is indicative of the +3 oxidation state of yttrium. In yttrium oxide (Y₂O₃), this peak is typically observed around 156.4 eV. thermofisher.com For yttrium carbonate, the binding energy is slightly higher, around 157.7 eV, indicating sensitivity to the coordinating anion. thermofisher.com For this compound, the Y 3d₅/₂ binding energy is expected to be in a similar range, confirming the Y³⁺ state.

Oxygen (O 1s): The O 1s spectrum is expected to be complex, with multiple overlapping peaks corresponding to the different oxygen environments in the compound. These include the oxygen atoms in the oxalate anion (C=O and C-O-Y) and the oxygen atoms in the water of hydration. Typically, the O 1s peak for metal oxides appears at lower binding energies (around 529-530 eV), while oxygen in carbonates and hydroxides appears at higher binding energies (531-533 eV). researchgate.net

Carbon (C 1s): The C 1s spectrum provides information about the oxalate ligand. It is expected to show a primary peak at a binding energy characteristic of the carboxylate (O-C=O) functional group, typically around 288-289 eV. researchgate.net This allows for the direct identification of the oxalate moiety on the surface.

Interactive Table: Expected XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Yttrium | Y 3d₅/₂ | ~157 - 158 | Y³⁺ |

| Yttrium | Y 3d₃/₂ | ~159 - 160 | Y³⁺ |

| Oxygen | O 1s | ~531 - 533 | C-O (Oxalate), H₂O |

| Carbon | C 1s | ~288 - 289 | C₂O₄²⁻ (Oxalate) |

Microscopic and Morphological Investigations

Electron microscopy techniques are essential for visualizing the crystal morphology, surface features, and internal structure of yttrium oxalate particles.

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Scanning Electron Microscopy (SEM) is widely used to investigate the morphology of yttrium oxalate crystals. Studies have shown that the precipitation conditions significantly influence the size and shape of the resulting particles. SEM images reveal the surface topography, showing features such as crystal facets, agglomeration, and surface roughness. For instance, the thermal decomposition of yttrium oxalate hydrates to form yttrium oxide has been studied using SEM, which clearly shows how the morphology of the final oxide product is often a pseudomorph (retaining the shape) of the initial oxalate precursor crystal.

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the study of the nanostructure of yttrium oxalate. TEM can be used to image individual nanoparticles, view their internal structure, and identify crystalline defects. High-resolution TEM (HR-TEM) can even resolve the atomic lattice planes within a crystal. This is particularly useful for studying structural transformations, such as the dehydration process, where changes in the crystal lattice can be directly observed.

Polymorphism, Hydration State Variations, and Structural Transitions

Yttrium oxalate is known to exist in various hydrated forms, and these different states can exhibit distinct crystal structures and properties. The transitions between these states are often induced by changes in temperature and humidity.

Comparative Studies of Different Hydrates of Yttrium Oxalate

The most commonly cited hydrate (B1144303) is the decahydrate (B1171855), Y₂(C₂O₄)₃·10H₂O, which serves as a common precursor. wikipedia.org However, other hydration states, including the nonahydrate (n=9), hexahydrate (n=6), and lower hydrates, have been identified. wikipedia.org

The thermal decomposition of yttrium oxalate decahydrate is a multi-step process. Upon gentle heating, the decahydrate loses water molecules to form lower hydrates. The formation of the hexahydrate is particularly interesting as it has been shown to exhibit polymorphism. Two distinct polymorphic forms of yttrium oxalate hexahydrate have been identified: a triclinic (6T) phase and a monoclinic (6M) phase. The formation of either the 6T or 6M polymorph is dependent on the dehydration conditions, such as the ambient water vapor pressure. Further heating leads to the formation of anhydrous yttrium oxalate, which subsequently decomposes to yttrium oxide. These structural transitions involve significant changes in the crystal lattice and particle morphology.

Interactive Table: Comparison of Yttrium Oxalate Hydrates

| Compound | Formula | Crystal System | Key Features |

| Yttrium Oxalate Decahydrate | Y₂(C₂O₄)₃·10H₂O | - | Common precursor, thermally unstable. wikipedia.org |

| Yttrium Oxalate Nonahydrate | Y₂(C₂O₄)₃·9H₂O | - | A stable hydrate form. wikipedia.org |

| Yttrium Oxalate Hexahydrate (Triclinic) | Y₂(C₂O₄)₃·6H₂O | Triclinic | A polymorph formed under specific dehydration conditions. |

| Yttrium Oxalate Hexahydrate (Monoclinic) | Y₂(C₂O₄)₃·6H₂O | Monoclinic | A more thermally stable polymorph of the hexahydrate. |

| Yttrium Oxalate Dihydrate | Y₂(C₂O₄)₃·2H₂O | Monoclinic | Formed by heating the decahydrate at higher temperatures. wikipedia.org |

In Situ Structural Monitoring During Dehydration/Rehydration

The structural integrity and properties of this compound are intrinsically linked to its hydration state. In situ monitoring techniques are crucial for understanding the dynamic crystallographic transformations that occur during dehydration and rehydration cycles. These methods provide real-time data on the structural evolution of the material as it loses or gains water molecules.

Dehydration Pathway

The thermal decomposition of yttrium(III) oxalate is a multi-stage process, beginning with dehydration. capes.gov.br The initial nonahydrate (or the more common decahydrate, Y₂(C₂O₄)₃·10H₂O) loses water in distinct steps, forming various lower hydrates before the anhydrous oxalate decomposes into yttrium oxide (Y₂O₃). capes.gov.brmdpi.com The precise nature of these intermediate hydrates has been a subject of some debate in the scientific literature, with different studies identifying various hydrated forms depending on the experimental conditions. mdpi.com

In situ X-ray diffraction (XRD) coupled with thermogravimetric analysis (TGA) has been a particularly powerful combination for elucidating this pathway. mdpi.com As the temperature is increased, TGA tracks the mass loss corresponding to the release of water molecules, while simultaneous XRD patterns reveal the changes in the crystal structure.

Studies have identified a general dehydration sequence, although the exact intermediates can vary based on factors like heating rate and atmospheric conditions. mdpi.comresearchgate.net A commonly reported pathway for the decahydrate involves the formation of hexahydrate, tetrahydrate, and dihydrate species before reaching the anhydrous state. mdpi.com

Key Research Findings from In Situ Analysis:

Stepwise Dehydration: The process is not continuous. In situ XRD clearly shows the transformation from the initial highly hydrated state to distinct, lower-hydrate crystalline phases at specific temperature ranges. mdpi.com For example, one study identified the sequential formation of Y₂(C₂O₄)₃·6H₂O, Y₂(C₂O₄)₃·4H₂O, and Y₂(C₂O₄)₃·2H₂O from the decahydrate precursor. mdpi.com

Polymorphism of Intermediates: Research has shown that intermediate hydrates can exhibit polymorphism. For instance, two different polymorphic forms of yttrium oxalate hexahydrate (a monoclinic, 6M, and a triclinic, 6T) have been identified, with their formation being dependent on the relative humidity during dehydration. mdpi.com The monoclinic phase (6M) has demonstrated greater thermal stability than the triclinic (6T) phase. mdpi.com

Structural Transformation to Amorphous State: Upon further heating, the last water molecules are removed, often leading to the collapse of the crystalline structure and the formation of an amorphous anhydrous yttrium oxalate. mdpi.com This amorphous phase then decomposes at higher temperatures, typically above 400°C, into intermediate oxycarbonates and finally into crystalline yttrium oxide. mdpi.comresearchgate.net

Topotactic Transformations: The dehydration process can exhibit topotactic behavior, where the crystallographic orientation of the product phase is determined by the orientation of the parent crystal. mdpi.com This influences the morphology of the resulting particles, which can retain the shape of the initial hydrated crystals, a phenomenon sometimes referred to as pseudomorphism. researchgate.net

The following table summarizes the typical stages of thermal decomposition as identified by in situ analysis, starting from the decahydrate form.

| Temperature Range (°C) | Event | Resulting Phase(s) |

| Starts at ~40°C | Dehydration begins | Y₂(C₂O₄)₃·6H₂O (monoclinic or triclinic) |

| Intermediate Stages | Continued Dehydration | Y₂(C₂O₄)₃·4H₂O, Y₂(C₂O₄)₃·2H₂O |

| 180 - 350°C | Final Dehydration | Anhydrous Y₂(C₂O₄)₃ (often amorphous) |

| > 390°C | Decomposition | Intermediate Oxycarbonates (e.g., (YO)₂CO₃) |

| > 420 - 550°C | Final Decomposition | Yttrium Oxide (Y₂O₃) |

Note: The specific transition temperatures and intermediate phases can vary based on experimental conditions such as heating rate and atmosphere. mdpi.comresearchgate.net

Rehydration Dynamics

The rehydration process is equally significant. Amorphous anhydrous yttrium oxalate, when exposed to moisture, can reabsorb water and recrystallize. urfu.ru The structure of the resulting hydrate can depend on the rehydration conditions. For instance, exposure to atmospheric moisture can lead to the reformation of hydrated phases, with XPS data suggesting the formation of yttrium oxalate nonahydrate under certain conditions. urfu.ru This reversibility highlights the hygroscopic nature of the anhydrous form and the dynamic interplay between the yttrium oxalate framework and water molecules.

The structural changes during these hydration and dehydration cycles are accompanied by significant volume changes. The formation of hexahydrates from the decahydrate can involve a volume shrinkage of about 20%. mdpi.com The largest shrinkage, around 70%, occurs during the decomposition of the oxalate to form an oxycarbonate, which is also when a significant increase in specific surface area is observed. researchgate.net

Understanding these in situ structural dynamics is critical for materials processing, particularly in the synthesis of high-quality yttrium oxide ceramics, where the morphology and microstructure of the final product are inherited from the decomposition of the oxalate precursor. mdpi.comresearchgate.net

Thermal Decomposition Pathways and Phase Transformations of Yttrium Iii Oxalate Nonahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal stability and decomposition of materials. TGA measures changes in mass as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing enthalpic changes such as endothermic or exothermic events. vbcop.orglibretexts.org

The thermal decomposition of hydrated yttrium oxalate (B1200264) occurs in distinct stages, which can be identified as steps in the TGA curve. The process begins with the loss of water molecules, followed by the decomposition of the anhydrous oxalate.

The primary stages are:

Dehydration: The initial mass loss corresponds to the removal of water of hydration. This process often occurs in several overlapping steps as the hydrate (B1144303) is converted to lower hydrates (e.g., hexahydrate, dihydrate) before becoming fully anhydrous. mdpi.com For the decahydrate (B1171855), this process starts at temperatures as low as 40-70°C, with the maximum rate of dehydration observed around 90°C. mdpi.com

Oxalate Decomposition: Following dehydration, the anhydrous yttrium oxalate decomposes. Active decomposition is observed in the temperature range of 390–460°C. mdpi.comresearchgate.net This complex stage involves the breakdown of the oxalate structure into an intermediate yttrium oxycarbonate, releasing carbon monoxide and carbon dioxide. mdpi.com

Oxycarbonate Decomposition: The final stage is the decomposition of the intermediate yttrium oxycarbonate to form stable yttrium oxide (Y₂O₃). This conversion is typically completed at temperatures around 450-550°C. mdpi.com

Table 1: Decomposition Stages of Yttrium(III) Oxalate Decahydrate and Corresponding Mass Loss

| Decomposition Stage | Reaction Pathway | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

|---|---|---|---|---|

| Dehydration | Y₂(C₂O₄)₃·10H₂O → Y₂(C₂O₄)₃ + 10H₂O | ~40 - 250 | 28.96% | ~63% |

| Oxalate & Oxycarbonate Decomposition | Y₂(C₂O₄)₃ → Y₂O₃ + 3CO + 3CO₂ | ~390 - 550 | 34.73% | |

| Total | Y₂(C₂O₄)₃·10H₂O → Y₂O₃ + 10H₂O + 3CO + 3CO₂ | ~40 - 550 | 63.69% | ~62-63% |

DTA curves provide insight into the energy changes occurring during decomposition.

Endothermic Peaks: The dehydration stages are characterized by broad endothermic peaks, indicating that energy is absorbed to break the bonds holding the water molecules within the crystal lattice. vbcop.orglibretexts.org

Exothermic Peaks: The decomposition of the oxalate itself is a complex process. While the initial bond breaking is endothermic, if the decomposition is carried out in an oxidizing atmosphere (like air), the carbon monoxide (CO) produced can be immediately oxidized to carbon dioxide (CO₂). This oxidation is a highly exothermic reaction and results in a strong exothermic peak on the DTA curve. vbcop.orgslideshare.net

In Situ X-ray Diffraction and High-Temperature Diffraction Studies

In situ X-ray diffraction (XRD) allows for the real-time monitoring of changes in the crystalline structure of a material as it is heated, providing definitive identification of the phases present at each stage of decomposition. rsc.orgpku.edu.cn

By collecting XRD patterns at various temperatures, a clear sequence of crystalline phase transformations can be observed. Studies on yttrium oxalate hydrate show that the diffraction peaks corresponding to the initial hydrated crystal structure diminish and disappear as the temperature increases. mdpi.com Concurrently, new sets of peaks appear, corresponding to the formation of lower hydrates. As dehydration completes and the oxalate begins to decompose, the material may become amorphous, indicated by the absence of sharp diffraction peaks, before new crystalline peaks of the final yttrium oxide product emerge at higher temperatures. mdpi.com

In situ XRD is crucial for identifying the transient crystalline phases that form during the decomposition process. Most researchers concur that the decomposition of yttrium oxalate proceeds through the formation of an intermediate yttrium oxycarbonate. mdpi.comresearchgate.net

Table 2: Crystalline Phases Identified During Thermal Decomposition of Yttrium(III) Oxalate Hydrate

| Phase | Chemical Formula | Formation Stage |

|---|---|---|

| Yttrium Oxalate Decahydrate | Y₂(C₂O₄)₃·10H₂O | Initial Material |

| Yttrium Oxalate Hexahydrate | Y₂(C₂O₄)₃·6H₂O | Intermediate Hydrate |

| Yttrium Oxalate Dihydrate | Y₂(C₂O₄)₃·2H₂O | Intermediate Hydrate |

| Yttrium Oxycarbonate | (YO)₂CO₃ | Intermediate Decomposition Product |

| Yttrium Oxide | Y₂O₃ | Final Product |

The formation of oxycarbonate represents a significant structural rearrangement, which is accompanied by a large volume shrinkage of the material. mdpi.com The final product, Y₂O₃, is a stable crystalline solid.

Evolved Gas Analysis (EGA) Coupled with Thermal Analysis

Evolved Gas Analysis (EGA) techniques, such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with a TGA instrument, are used to identify the gaseous molecules released during decomposition. mt.comias.ac.in This provides direct evidence for the proposed reaction mechanisms.

When yttrium(III) oxalate nonahydrate is heated, different gases evolve at specific temperature ranges, corresponding to the decomposition steps identified by TGA.

Water Vapor (H₂O): The first gas to be evolved is water, corresponding to the dehydration stage.

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): As the anhydrous oxalate decomposes at higher temperatures, a mixture of carbon monoxide and carbon dioxide is released. mdpi.com In an inert atmosphere, the disproportionation of CO can lead to the deposition of elemental carbon. researchgate.net In an oxidizing atmosphere, the CO is readily converted to CO₂, which is detected by the analyzer. mdpi.comresearchgate.net The final decomposition of the oxycarbonate intermediate releases an additional molecule of CO₂.

Mass spectrometric analysis can qualitatively confirm the evolution of these gases by detecting their characteristic mass-to-charge ratios (m/z). mdpi.comresearchgate.net

Table 3: Evolved Gases During the Thermal Decomposition of Yttrium(III) Oxalate Hydrate

| Evolved Gas | Molecular Formula | Mass-to-Charge Ratio (m/z) | Originating Stage |

|---|---|---|---|

| Water | H₂O | 18 | Dehydration |

| Carbon Monoxide | CO | 28 | Oxalate Decomposition |

| Carbon Dioxide | CO₂ | 44 | Oxalate & Oxycarbonate Decomposition |

Detection and Identification of Gaseous Decomposition Products

The thermal degradation of this compound is accompanied by the evolution of several gaseous products, which can be identified using techniques such as mass spectrometry coupled with thermogravimetric analysis (TG-MS). The primary gaseous products identified during the decomposition process are water vapor (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

The initial stage of decomposition involves the release of water of hydration. As the temperature increases, the anhydrous yttrium oxalate begins to decompose. This decomposition is complex and involves the formation of an intermediate yttrium oxycarbonate. The gaseous products evolved during this stage are primarily carbon monoxide and carbon dioxide. researchgate.netosti.gov

In some decomposition environments, such as in a vacuum, the carbon monoxide formed can undergo a disproportionation reaction (the Boudouard reaction), leading to the formation of elemental carbon and additional carbon dioxide. researchgate.net This deposited carbon can influence the subsequent decomposition steps. In an oxidizing atmosphere, the carbon monoxide and any deposited carbon are oxidized to carbon dioxide. researchgate.net The final decomposition step involves the breakdown of the yttrium oxycarbonate to yttrium oxide, with the release of carbon dioxide.

The sequence of gaseous product evolution can be summarized as follows:

Dehydration: Release of H₂O.

Oxalate Decomposition: Evolution of CO and CO₂.

Oxycarbonate Decomposition: Evolution of CO₂.

Kinetic Analysis of Thermal Decomposition Processes

The study of the kinetics of the thermal decomposition of this compound provides valuable insights into the reaction rates and the energy barriers associated with each decomposition step. This is typically achieved through thermogravimetric analysis (TGA) data, which is then analyzed using various mathematical models.

Application of Isoconversional and Model-Fitting Methods

Two primary approaches are employed for the kinetic analysis of solid-state reactions like the decomposition of this compound: isoconversional (model-free) methods and model-fitting methods.

Isoconversional Methods: These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are powerful tools for determining the activation energy (Ea) of a reaction without assuming a specific reaction model. researchgate.netresearchgate.net The activation energy is calculated at different degrees of conversion (α), providing insight into the complexity of the reaction mechanism. A constant activation energy across a range of conversions suggests a single-step process, while a variation in activation energy indicates a multi-step or complex reaction.

Model-Fitting Methods: These methods involve fitting different solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, and reaction order models) to the experimental TGA data. The model that provides the best fit is assumed to represent the reaction mechanism. From the best-fit model, the kinetic parameters, including the activation energy and the pre-exponential factor (A), can be determined. The Coats-Redfern method is a commonly used integral model-fitting method. researchgate.net

The selection of the appropriate model is a critical aspect of this approach. For the decomposition of metal oxalates, various models have been found to be applicable depending on the specific decomposition stage and experimental conditions. osti.gov

Determination of Activation Energies and Pre-exponential Factors for Decomposition Steps

The determination of the kinetic triplet (activation energy, pre-exponential factor, and reaction model) for each stage of the decomposition of this compound is essential for a complete understanding of the process. While the general decomposition pathway is well-established, specific and consistent values for the activation energies and pre-exponential factors for each distinct step (dehydration, oxalate to oxycarbonate, and oxycarbonate to oxide) for pure this compound are not extensively documented in a single comprehensive study in the readily available literature.

However, studies on similar rare earth oxalates and related yttrium compounds provide insights into the expected ranges for these parameters. The activation energy for the dehydration step is generally lower than that for the subsequent decomposition of the oxalate and oxycarbonate. For instance, one study on a mixture of yttrium oxalate and copper oxide reported an activation energy of 140 ± 7 kJ mol⁻¹ for the acceleratory stage of decomposition. It is important to note that these values can be influenced by experimental conditions such as heating rate, atmosphere, and the presence of impurities.

For a more precise understanding, dedicated kinetic studies focusing solely on high-purity this compound under controlled conditions would be necessary to establish definitive values for the activation energies and pre-exponential factors for each decomposition step.

Solution Chemistry and Aqueous Behavior of Yttrium Iii Oxalate Nonahydrate

Investigation of Dissolution Equilibria and Solubility Phenomena

Yttrium(III) oxalate (B1200264) nonahydrate, with the chemical formula Y₂(C₂O₄)₃·9H₂O, is characterized by its very low solubility in water. wikipedia.orgamericanelements.com This property is fundamental to its precipitation from aqueous solutions. The dissolution equilibrium in water can be represented by the following equation:

Y₂(C₂O₄)₃(s) ⇌ 2Y³⁺(aq) + 3C₂O₄²⁻(aq)

The extent of this dissolution is quantified by the solubility product constant (Ksp). Research has established the Ksp for yttrium oxalate at 25°C, with reported values showing slight variations. One study determined the solubility product to be 5.34 x 10⁻²⁹, while another source cites a value of 5.1 x 10⁻³⁰. wikipedia.orgacs.org This extremely small Ksp value underscores the compound's high insolubility in aqueous media. wikipedia.org

The dissolution process is a dynamic equilibrium where the rate of dissolution of solid yttrium oxalate into its constituent ions equals the rate of precipitation of these ions back into the solid phase. The low solubility is a key factor in methods for separating yttrium from other elements, as the addition of oxalic acid to a solution containing yttrium salts will lead to the precipitation of yttrium oxalate. wikipedia.org

Table 1: Solubility Product (Ksp) of Yttrium(III) Oxalate at 25°C

| Reported Ksp Value | Source |

|---|---|

| 5.34 x 10⁻²⁹ | Feibush, A. M., et al. (1958) acs.org |

Studies of Complexation Reactions Involving Yttrium(III) and Oxalate Ligands in Solution

Studies have identified several complex ions that form in solution, including Y(C₂O₄)⁺, Y(C₂O₄)₂⁻, and Y(C₂O₄)₃³⁻. acs.org The formation of these complexes is stepwise, with each successive complex having its own dissociation constant. The dissociation constants for these yttrium oxalate complexes have been measured, providing insight into their stability in solution. acs.org

The complexation reactions can be represented as follows:

Y³⁺ + C₂O₄²⁻ ⇌ Y(C₂O₄)⁺

Y(C₂O₄)⁺ + C₂O₄²⁻ ⇌ Y(C₂O₄)₂⁻

Y(C₂O₄)₂⁻ + C₂O₄²⁻ ⇌ Y(C₂O₄)₃³⁻

The stability of these complexes is a crucial factor in understanding the behavior of yttrium in environments with varying oxalate concentrations.

Table 2: Dissociation Constants of Yttrium Oxalate Complexes

| Complex Ion | Dissociation Constant (K) |

|---|---|

| Y(C₂O₄)⁺ | Value not explicitly provided in search results |

| Y(C₂O₄)₂⁻ | K₂ ≈ 8 x 10⁻¹¹ acs.org |

Influence of Solution Parameters (pH, Ionic Strength, Temperature) on Precipitation and Speciation

The precipitation and speciation of yttrium(III) oxalate nonahydrate are significantly affected by various solution parameters, including pH, ionic strength, and temperature.

pH: The pH of the solution plays a critical role in the precipitation of yttrium oxalate. google.com This is primarily due to its influence on the concentration of the oxalate anion (C₂O₄²⁻), which is the direct precipitating agent. google.commdpi.com In acidic solutions, the oxalate ion exists in equilibrium with its protonated forms, hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). As the pH increases, the equilibrium shifts towards the deprotonated oxalate ion, making it more available for precipitation. Research has shown that increasing the pH from 0.5 to 2.1 can enhance the recovery of yttrium through oxalate precipitation. google.com However, at a pH above 1.5, the solubility of yttrium oxalate has been observed to increase, potentially due to the formation of soluble yttrium oxalate complexes at higher oxalate activity. google.com

Table 3: Effect of pH on Yttrium Oxalate Solubility (Oxalate 0.1 mol/L)

| pH | Yttrium Oxalate Solubility (mg/L) |

|---|

Temperature: Temperature influences both the solubility of yttrium oxalate and the kinetics of its precipitation. While for many solids, solubility increases with temperature, this is not a universal rule. pressbooks.pub Some studies on rare earth element recovery suggest that an elevation in temperature can result in increased recovery through oxalate precipitation. google.com However, other observations indicate higher recovery at lower temperatures, suggesting that the effect of temperature on the reaction chemistry is complex and may involve factors beyond simple solubility changes. google.com Higher temperatures are often recommended for producing well-formed crystals that are easier to filter. google.com

Colloidal Stability and Aggregation Phenomena in Aqueous Suspensions

The formation of yttrium(III) oxalate precipitate often involves the initial generation of fine particles that can exist as a colloidal suspension before settling. The stability of this suspension is governed by the balance of attractive and repulsive forces between the particles.

Colloidal Stability: The stability of colloidal particles in an aqueous medium is largely influenced by surface charges, which give rise to electrostatic repulsion between particles. yale.edu The magnitude of this repulsion can be characterized by the zeta potential. A higher absolute zeta potential generally indicates greater colloidal stability and less tendency for particles to aggregate. brookhaveninstruments.com The pH of the suspension is a key factor affecting surface charge and, consequently, colloidal stability. researchgate.net While specific zeta potential data for yttrium oxalate nonahydrate is not available in the search results, studies on the closely related yttria (Y₂O₃) show that pH significantly impacts the stability of its aqueous suspensions. ijmse.net

Aggregation Phenomena: In the absence of sufficient repulsive forces, the fine particles of yttrium oxalate will tend to aggregate due to attractive van der Waals forces. yale.edu The process of aggregation is influenced by factors such as particle concentration and the hydrodynamics of the system. Studies on the agglomeration of yttrium oxalate particles in a semi-batch reactor have shown that turbulent mixing has a complex effect. researchgate.net Increased mixing can enhance the collision frequency between particles, promoting aggregation. researchgate.net However, it also increases shear forces that can lead to the breakage of existing aggregates. researchgate.net The interplay between these aggregation and breakage processes determines the final mean particle size of the yttrium oxalate precipitate. researchgate.net

Yttrium Iii Oxalate Nonahydrate As a Precursor in Advanced Materials Synthesis

Fabrication of Yttrium Oxide (Y₂O₃) and Yttria-Stabilized Zirconia (YSZ)

The thermal decomposition of yttrium(III) oxalate (B1200264) is a well-established and reliable method for producing high-purity yttrium oxide (yttria), a ceramic material with excellent chemical stability, a high melting point, and good transparency to infrared radiation. researchgate.netmdpi.com The process involves heating the oxalate precursor in a controlled atmosphere, which leads to its decomposition into the desired oxide. This method is also extended to produce more complex oxides like yttria-stabilized zirconia (YSZ), a crucial material for applications such as solid oxide fuel cells and thermal barrier coatings. researchgate.netwikipedia.org

The decomposition of yttrium oxalate hydrate (B1144303) is a multi-stage process. mdpi.com Initially, dehydration occurs, starting at temperatures as low as 40°C, leading to the formation of lower hydrates. mdpi.com Active decomposition of the anhydrous oxalate begins at around 390–460°C, forming intermediate yttrium oxycarbonates, which subsequently transform into yttrium oxide at higher temperatures. mdpi.com A simple co-precipitation method, followed by calcination, is effective for synthesizing pure Y₂O₃ nanoparticles. For instance, a co-precipitation reaction at 40°C for one hour, followed by calcination at 650°C for four hours, yields high-quality Y₂O₃. mdpi.com

For YSZ synthesis, the oxalate co-precipitation method allows for the intimate mixing of yttrium and zirconium precursors. researchgate.net An aqueous solution containing the desired stoichiometric ratio of yttrium and zirconium salts is treated with oxalic acid, leading to the co-precipitation of a mixed yttrium-zirconium oxalate. Thermal treatment of this precursor then yields a homogeneous YSZ powder. researchgate.net

Table 1: Thermal Decomposition Stages of Yttrium Oxalate Decahydrate (B1171855) (Y₂(C₂O₄)₃·10H₂O)

| Temperature Range | Process | Intermediate/Final Product |

|---|---|---|

| Starts at 40°C | Dehydration | Lower hydrates (e.g., hexahydrate, dihydrate) |

| 390–460°C | Oxalate Thermolysis | Intermediate Oxycarbonates (e.g., (YO)₂CO₃) |

| > 600°C | Carbonate Decomposition | Yttrium Oxide (Y₂O₃) |

This table is a generalized representation based on multiple studies. Exact temperatures can vary based on experimental conditions like heating rate and atmosphere. mdpi.com

Control of Morphology and Crystallinity of Derived Oxides

The morphology and crystallinity of the final oxide products are critically dependent on the synthesis conditions of the oxalate precursor and its subsequent thermal treatment. The principle of "pseudomorphism" is often observed, where the final oxide particles retain the shape of the initial hydrated oxalate crystals. researchgate.net

The dehydration conditions of the initial yttrium oxalate decahydrate play a significant role. mdpi.com Different dehydration pathways can lead to the formation of different polymorphs of yttrium oxalate hexahydrate (monoclinic and triclinic phases), which in turn results in yttrium oxide powders with the same specific surface area but different morphologies and bulk densities. researchgate.net The use of surfactants, such as polyethylene (B3416737) glycol (PEG), during the oxalate co-precipitation process can also be employed to control the morphology of the resulting oxide particles, enabling the formation of platelets, rods, and spherical shapes. iaea.org

Calcination temperature and duration are primary levers for controlling the crystallinity and crystallite size of the derived oxides. Higher calcination temperatures generally lead to increased crystallinity and larger crystallite sizes. For example, in one study, Y₂O₃ nanoparticles were synthesized via co-precipitation followed by calcination at temperatures ranging from 500 to 800°C, allowing for tuning of the final particle characteristics. researchgate.net

Influence of Precursor Characteristics on Final Oxide Properties

The characteristics of the yttrium(III) oxalate nonahydrate precursor directly translate to the properties of the final oxide material. The phase composition of the intermediate hydrates and the conditions of their formation significantly impact the final product. mdpi.com

A key transformation during the decomposition is the formation of an intermediate oxycarbonate. researchgate.net This stage is accompanied by the largest volume shrinkage and a significant increase in the specific surface area, which can reach values of 60–90 m²/g. researchgate.net The subsequent transformation of this high-surface-area oxycarbonate into yttrium oxide occurs with relatively minor changes to the morphology and microstructure. researchgate.net Therefore, controlling the oxycarbonate formation step is crucial for producing high-surface-area yttria.

The precipitation method itself also influences the final properties. Comparing a "forward strike" (adding oxalic acid to yttrium nitrate) versus a "reverse strike" precipitation can alter the characteristics of the oxalate precursor, which subsequently affects the sinterability of the derived yttria powder. researchgate.net These subtle changes in the precursor synthesis can lead to significant differences in the final ceramic's density and microstructure. mdpi.com

Table 2: Influence of Precursor and Process Parameters on Final Oxide Properties

| Parameter | Influence | Resulting Property |

|---|---|---|

| Precursor Hydrate Phase | Affects particle packing and shape | Bulk density and morphology of Y₂O₃ |

| Decomposition Atmosphere | Presence of oxygen affects carbon burnout | Specific surface area of Y₂O₃ |

| Intermediate Oxycarbonate Formation | Causes significant volume shrinkage and pore formation | High specific surface area (60-90 m²/g) |

| Calcination Temperature | Controls grain growth and defect annealing | Crystallinity and particle size of Y₂O₃/YSZ |

Precursor for Doped Yttrium-Based Luminescent and Scintillation Materials

Yttrium oxide is an excellent host material for various rare-earth dopants, making it a cornerstone for producing phosphors and other luminescent materials. urfu.ru The oxalate co-precipitation route is particularly advantageous for this purpose as it facilitates a homogeneous distribution of dopant ions within the yttrium-based host lattice at the precursor stage.

Synthesis of Phosphors and Upconversion Materials via Oxalate Route

The oxalate route is a versatile method for synthesizing a wide array of luminescent materials, including down-conversion phosphors and upconversion nanoparticles (UCNPs). In this process, a mixed aqueous solution of yttrium nitrate (B79036) and the desired lanthanide dopant nitrates (e.g., Europium, Erbium, Ytterbium, Thulium) is prepared. researchgate.net The addition of oxalic acid triggers the co-precipitation of a mixed-metal oxalate precursor. This precursor is then calcined at high temperatures to yield the doped yttria powder, which exhibits the characteristic luminescence of the dopant ion.

For example, Yb³⁺, La³⁺ co-doped yttria nanopowders have been successfully synthesized using the oxalate co-precipitation method, resulting in well-dispersed nanoparticles of 40-60 nm after calcination. researchgate.net This method is also used to create precursors for yttrium oxysulfide (Y₂O₂S) based phosphors, where a mixed nitrate solution is precipitated with oxalic acid and then calcined to form a doped oxide precursor, which is later subjected to a sulfidation process. nih.gov These materials are critical for applications like infrared detection and anti-counterfeit technologies. nih.gov

Upconversion materials, which convert lower-energy infrared light into higher-energy visible light, are of great interest for biological imaging and sensing. nih.govnih.gov The synthesis often involves creating a Y₂O₃ host co-doped with a sensitizer (typically Yb³⁺) and an activator (e.g., Er³⁺, Tm³⁺). The oxalate co-precipitation ensures that these dopants are finely and evenly dispersed within the yttria host, which is crucial for the efficient energy transfer required for the upconversion process.

Strategies for Homogeneous Dopant Incorporation

Achieving a homogeneous distribution of dopant ions within the host material is critical for optimizing luminescent properties, as it directly impacts the efficiency of energy transfer between sensitizer and activator ions in co-doped systems. uni-siegen.deresearchgate.net The oxalate co-precipitation method is an effective strategy for achieving this homogeneity at the nanoscale.

The process begins with creating a perfectly homogeneous aqueous solution containing the salts of the host (yttrium) and all dopant lanthanides in the desired stoichiometric ratios. When the precipitating agent, oxalic acid, is added, the low solubility of lanthanide oxalates causes them to precipitate simultaneously from the solution. researchgate.net This "traps" the dopant ions within the growing yttrium oxalate crystal lattice, preventing large-scale segregation. The resulting mixed-oxalate precursor contains a statistically uniform distribution of the dopant ions.

Subsequent calcination to convert the oxalate to an oxide largely preserves this homogeneous distribution. While some atomic rearrangement occurs during the phase transformation, the short diffusion distances at typical calcination temperatures prevent significant segregation of the dopant ions. This ensures that the final doped yttria particles have a uniform composition, leading to consistent and efficient luminescent performance. researchgate.net

Precursor for Yttrium-Based Catalytic Materials and Support Systems

Yttrium oxide and related materials are increasingly used in catalysis, either as active catalytic phases, promoters, or as stable supports for other catalysts. urfu.ruacs.org this compound serves as a reliable precursor for synthesizing these materials with tailored properties such as high surface area and thermal stability.

Y₂O₃ itself can be used as a support for catalysts, for example, in carbon dioxide methanation, where it has been shown to have a stabilizing effect on the active nickel component. acs.org The synthesis of high-surface-area yttria via the thermal decomposition of yttrium oxalate is particularly relevant for these applications, as a larger surface area can enhance the dispersion of the active catalytic species.

Furthermore, yttria-stabilized zirconia (YSZ), which can be synthesized via the oxalate co-precipitation route, is used as a support for bimetallic catalysts. acs.org For instance, Au–Pd and Au–Cu nanoparticles have been supported on YSZ for CO oxidation reactions. acs.org The oxalate method provides a pathway to create the high-purity, thermally stable YSZ support required for such high-temperature catalytic processes. The ability to produce mixed oxides with good homogeneity makes the oxalate route advantageous for creating complex catalyst support systems. lew.ro Simple yttrium salts have also demonstrated high activity as catalysts for the synthesis of polyesters. rsc.org Additionally, platinum-yttrium (PtₓY) alloy nanoparticles supported on carbon have shown high catalytic activity for the oxygen reduction reaction, a key process in fuel cells. rsc.org The yttrium component in these alloys is derived from yttrium-containing precursors, for which yttrium oxalate is a common and practical choice.

Generation of High Surface Area Catalytic Phases

The thermal decomposition of this compound is a widely employed method for producing yttrium oxide with a high specific surface area, a critical attribute for catalytic applications. The process is a multi-stage event that begins with dehydration, followed by the decomposition of the anhydrous oxalate.

The decomposition of the oxalate itself is not a direct conversion to yttrium oxide but proceeds through the formation of intermediate compounds, primarily yttrium oxycarbonates. A significant increase in specific surface area, reaching 60–90 m²/g, is observed during the formation of the oxycarbonate intermediate. The subsequent transformation of the oxycarbonate to yttrium oxide results in a comparatively minor change in the material's morphology and microstructure.

The final specific surface area of the yttrium oxide can be controlled by the decomposition temperature. Research has demonstrated two effective methods for producing high surface area yttrium oxide from a hydrated yttrium oxalate precursor. One approach involves decomposition at a lower temperature range of 320–330 °C in an air or oxygen stream. This method minimizes carbon formation as the carbon monoxide byproduct is oxidized, leading to the formation of yttrium oxycarbonate, which is then converted to yttrium oxide with a specific surface area of 50–60 m²/g. A more direct, single-step method involves decomposing the yttrium oxalate at 550 °C, which yields nanocrystalline yttrium oxide with a specific surface area of 65 m²/g.

| Decomposition Temperature (°C) | Intermediate Phase | Final Product | Specific Surface Area (m²/g) |

|---|---|---|---|

| 320–330 | Yttrium Oxycarbonate | Yttrium Oxide | 50–60 |

| 550 | - | Yttrium Oxide | 65 |

Precursor Role in Composite Catalyst Formation

This compound also serves as a vital precursor in the synthesis of composite catalysts, where yttrium oxide is combined with other metal oxides to create materials with enhanced catalytic properties. The co-precipitation method is a common technique used for this purpose.

A notable example is the synthesis of yttrium hafnate (Y₂Hf₂O₇), a composite material with potential applications in catalysis. In this process, an aqueous solution containing yttrium nitrate and hafnium(IV) chloride is mixed with an ammonium (B1175870) oxalate solution. This leads to the co-precipitation of a mixed yttrium-hafnium oxalate precursor. Subsequent thermal decomposition of this precursor at elevated temperatures, typically around 800 °C, results in the formation of yttrium hafnate powders.

Furthermore, this compound has been identified as a precursor for the synthesis of the high-temperature superconductor YBa₂Cu₃O₇₋ₓ (YBCO). The formation of a Y₂ (C₂O₄)₃·9H₂O-like "skin" on the surface of yttrium oxide has been discussed as a potential precursor for growing nanosized YBCO-based layers on Y₂O₃ substrates.

Template and Sacrificial Precursor Roles in Nanomaterial Synthesis

The physical and chemical properties of this compound make it a valuable tool in the bottom-up fabrication of nanomaterials with controlled architectures. Its role as a template is particularly significant in directing the morphology of the final product.

Controlled Architecture Formation through Oxalate Decomposition

The thermal decomposition of this compound can be controlled to produce yttrium oxide with a specific morphology, a phenomenon known as pseudomorph formation. In this process, the resulting yttrium oxide particles retain the shape of the initial hydrated yttrium oxalate crystals. This allows for the creation of yttrium oxide with a pre-determined architecture by first controlling the morphology of the oxalate precursor. The evolution of the microstructure during decomposition is influenced by factors such as the crystalline phase of the hydrated oxalate precursor. For instance, yttrium oxide powders derived from monoclinic and triclinic hexahydrate phases of yttrium oxalate exhibit the same specific surface area but differ in morphology and bulk density due to the formation of these pseudomorphs.

The morphology of composite materials derived from yttrium oxalate precursors can also be controlled. In the synthesis of yttrium hafnate via the oxalate co-precipitation method, the morphology of the final Y₂Hf₂O₇ powders can be tailored by introducing a surfactant, such as polyethylene glycol 6000 (PEG6000), during the precipitation of the oxalate precursor. By varying the concentration of the surfactant, it is possible to obtain yttrium hafnate powders with distinct morphologies, including platelets, rods, and spherical shapes. This demonstrates the versatility of the oxalate precursor route in the controlled synthesis of complex nanomaterials.

Theoretical and Computational Investigations of Yttrium Iii Oxalate Nonahydrate

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of materials. By calculating the electron density of a system, DFT can predict a wide array of properties, offering a microscopic perspective on the chemical bonding and electronic behavior of yttrium(III) oxalate (B1200264) nonahydrate.